molecular formula C27H23N3O4S B2930537 3-(4-methoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114654-03-3

3-(4-methoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2930537
CAS No.: 1114654-03-3
M. Wt: 485.56
InChI Key: KLJRZQMPAIHPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a 4-methoxyphenyl group and at position 2 with a sulfanyl-linked 1,3-oxazole derivative. The oxazole moiety is further substituted at positions 2 and 5 with a 2-methoxyphenyl group and a methyl group, respectively.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-23(28-25(34-17)21-9-5-7-11-24(21)33-3)16-35-27-29-22-10-6-4-8-20(22)26(31)30(27)18-12-14-19(32-2)15-13-18/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJRZQMPAIHPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of the compound is C21H22N2O3SC_{21}H_{22}N_2O_3S, and it features multiple functional groups, including methoxy, oxazole, and quinazolinone moieties. These structural components are often associated with various biological activities.

Physical Properties

PropertyValue
Molecular Weight378.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Research indicates that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

In a study examining the antibacterial efficacy of similar compounds, it was found that quinazolinone derivatives demonstrated moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds ranged from 20 µM to 40 µM, suggesting potential effectiveness in treating infections caused by resistant strains.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, studies have shown that related quinazolinone derivatives can inhibit acetylcholinesterase (AChE) and urease .

Enzyme Inhibition Data

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase2.14
Urease1.21

Anticancer Activity

Quinazolinone derivatives have also been investigated for their anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The proposed mechanisms include:

  • Inhibition of cell cycle progression
  • Induction of reactive oxygen species (ROS)
  • Activation of apoptotic pathways

Recent Studies

Recent literature emphasizes the synthesis and evaluation of new derivatives based on the quinazolinone framework. For instance, a study highlighted the synthesis of various substituted quinazolinones and their biological evaluations, which showed promising results against multiple cancer cell lines .

Comparative Analysis

A comparative analysis of similar compounds reveals that modifications to the oxazole ring or methoxy groups significantly impact biological activity. For example, the introduction of electron-donating groups has been associated with enhanced antimicrobial properties.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Triazole Derivatives: Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (). Substituents: Triazole core with sulfonyl and fluorophenyl groups. Biological Activity: Exhibits antifungal and antibiotic properties . Key Difference: The triazole core may confer higher metabolic stability compared to the oxazole in the target compound, but the latter’s methoxy groups could enhance membrane permeability .
  • Oxadiazole Derivatives: Example: 3-(3-Methoxypropyl)-2-({[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-3,4-Dihydroquinazolin-4-One (). Substituents: Oxadiazole core with methylphenyl and methoxypropyl groups. Molecular Formula: C22H22N4O3S (MW: 422.5).

Quinazolinone Derivatives

  • Methylsulfanyl-Substituted Analogue: Example: 3-(3-Methoxyphenyl)-2-Methylsulfanyl-3H-Quinazolin-4-One (). Substituents: Simpler methylsulfanyl group at position 2. Biological Activity: Demonstrated analgesic and anti-inflammatory activity via NF-κB inhibition.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound C27H28N3O4S 514.6 4-Methoxyphenyl, Oxazolylmethylsulfanyl Not reported
2-(4-(2,4-Difluorophenyl)... () C24H16F2N4O3S 502.47 Triazole, Sulfonyl, Fluorophenyl Antifungal, Antibiotic
3-(3-Methoxypropyl)... () C22H22N4O3S 422.5 Oxadiazole, Methylphenyl Not reported

Research Findings and Implications

  • Structural Insights : The target’s 1,3-oxazole and dual methoxyphenyl groups may enhance lipophilicity and π-π stacking compared to triazole or oxadiazole derivatives .
  • Activity Gaps: While analogues exhibit antifungal and anti-inflammatory activity, the target’s biological profile remains uncharacterized.
  • Synthetic Challenges : The oxazole’s steric bulk may complicate synthesis, necessitating optimized coupling conditions (e.g., Pd catalysts as in ) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer: The synthesis of structurally related quinazolin-4-ones often involves cyclocondensation of aldehydes with thiourea derivatives, followed by functionalization. For example, describes hydrogenation of intermediates with 2,3-diazetidinone to yield quinazolinone derivatives. Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to thiourea) and using anhydrous solvents (e.g., DMF under nitrogen). Palladium-catalyzed reductive cyclization () may also be adapted for oxazole-substituted derivatives, with formic acid derivatives as CO surrogates to improve atom economy .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer: Prioritize 1H^1H-/13C^{13}C-NMR for confirming methoxy and sulfanyl substituents, and LC-MS for molecular weight validation. X-ray crystallography () resolves conformational details of the oxazole and quinazolinone rings, which influence reactivity. For example, highlights the use of NOESY NMR to confirm spatial proximity of substituents in similar heterocycles. High-resolution mass spectrometry (HRMS) is essential for verifying molecular formula accuracy .

Q. How does the compound’s stability vary under oxidative, hydrolytic, or photolytic conditions?

  • Methodological Answer: Stability studies should include:

  • Oxidative: Expose to H2O2H_2O_2 (3% v/v in methanol) at 25°C for 24 hours; monitor degradation via HPLC ().
  • Hydrolytic: Test in pH 1.2 (HCl) and pH 7.4 (phosphate buffer) at 37°C; sulfanyl groups may hydrolyze to thiols under acidic conditions.
  • Photolytic: Use a UV chamber (254 nm) for 48 hours; methoxy groups may reduce photoinstability compared to nitro derivatives () .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during cyclization?

  • Methodological Answer: Competing pathways in quinazolinone cyclization ( ) may generate thiolated intermediates or over-oxidized products. Use DFT calculations () to model transition states and identify energy barriers. For example, steric hindrance from the 5-methyloxazole group () could slow nucleophilic attack, favoring dimerization byproducts. LC-MS/MS and isotopic labeling (18O^{18}O-H2_2O) can trace oxygen incorporation in byproducts .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H-NMR splitting patterns)?

  • Methodological Answer: Unexpected splitting may arise from restricted rotation of the sulfanyl-methyl group () or crystal packing effects (). Variable-temperature NMR (VT-NMR) can distinguish dynamic effects: if splitting disappears at 80°C, it suggests conformational exchange. Compare with computed NMR spectra (GIAO method at B3LYP/6-311+G(d,p)) to validate assignments .

Q. What strategies are effective for evaluating the compound’s pharmacological activity given its structural complexity?

  • Methodological Answer:

  • In silico docking: Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on the quinazolinone core’s hydrogen-bonding potential ().
  • In vitro assays: Use fluorescence polarization to measure binding affinity (e.g., EGFR inhibition). The oxazole moiety () may enhance membrane permeability, requiring logP optimization (target 2–3 via HPLC-measured retention times).
  • Metabolic profiling: Incubate with liver microsomes (human/rat) to identify CYP450-mediated demethylation of methoxy groups .

Q. How can computational models predict regioselectivity in derivatization reactions (e.g., sulfonation vs. alkylation)?

  • Methodological Answer: Apply Fukui indices (DFT calculations) to identify nucleophilic/electrophilic sites. For instance, the sulfanyl group’s sulfur atom () has high nucleophilic reactivity, favoring alkylation with methyl iodide. In contrast, the quinazolinone carbonyl may direct electrophilic sulfonation to the para position of the 4-methoxyphenyl group ( ). MD simulations (AMBER force field) can model solvent effects on transition states .

Tables of Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry215–218°C (decomposes)
logP (Lipophilicity)HPLC (C18 column, MeOH:H2O = 70:30)2.8 ± 0.3
CYP3A4 Inhibition (IC50)Fluorescence Assay12.5 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.